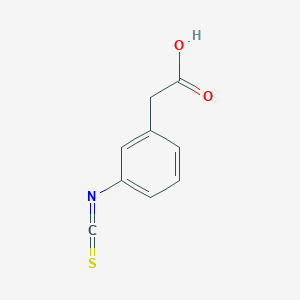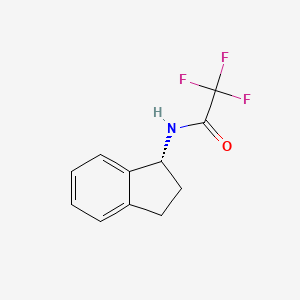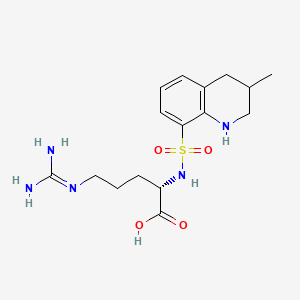![molecular formula C21H30O5S2 B15293675 a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is a complex organic compound characterized by the presence of multiple functional groups, including tetrahydropyran, dithiane, and methanol moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol typically involves multiple steps. One common approach is the protection of phenolic hydroxyl groups with tetrahydropyranyl groups, followed by the formation of the dithiane ring and subsequent introduction of the methanol group. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
化学反应分析
Types of Reactions
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol involves its interaction with various molecular targets. The compound’s functional groups can engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Tetrahydropyran-2-methanol: Shares the tetrahydropyran moiety but lacks the dithiane and methanol groups.
Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Phenolic compounds: Compounds with phenolic hydroxyl groups but without the tetrahydropyran protection.
Uniqueness
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tetrahydropyran and dithiane rings, along with the methanol group, makes it a versatile compound for various applications.
属性
分子式 |
C21H30O5S2 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC 名称 |
[3,4-bis(oxan-2-yloxy)phenyl]-(1,3-dithian-2-yl)methanol |
InChI |
InChI=1S/C21H30O5S2/c22-20(21-27-12-5-13-28-21)15-8-9-16(25-18-6-1-3-10-23-18)17(14-15)26-19-7-2-4-11-24-19/h8-9,14,18-22H,1-7,10-13H2 |
InChI 键 |
IIMWSXFGPIHVSW-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OC2=C(C=C(C=C2)C(C3SCCCS3)O)OC4CCCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
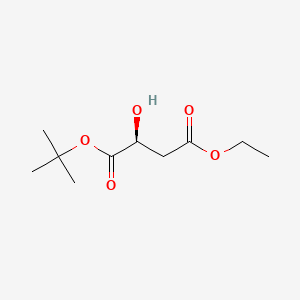

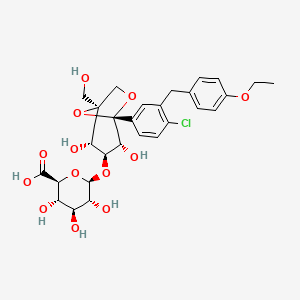
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)


![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
